4-Nitro-[2,7]naphthyridin-1-ol
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Overview
Description
4-Nitro-[2,7]naphthyridin-1-ol is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-[2,7]naphthyridin-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a nitro group can lead to the formation of the desired naphthyridine scaffold. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetic acid, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-[2,7]naphthyridin-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitro group makes it susceptible to reduction reactions, while the hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include amino derivatives, quinones, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Nitro-[2,7]naphthyridin-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the hydroxyl group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
4-Nitro-[2,7]naphthyridin-1-ol can be compared with other similar compounds, such as:
1,6-Naphthyridine: Known for its anticancer and anti-HIV activities.
1,8-Naphthyridine: Used in the treatment of bacterial infections and as ligands in coordination chemistry.
1,5-Naphthyridine: Exhibits a wide range of biological activities and is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthyridine derivatives .
Properties
IUPAC Name |
4-nitro-2H-2,7-naphthyridin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-3-9-2-1-5(6)7(4-10-8)11(13)14/h1-4H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAXBMCGIYZGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CNC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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